molecular formula C30H29ClN2O3S B2747583 Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189959-37-2

Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2747583
CAS No.: 1189959-37-2
M. Wt: 533.08
InChI Key: LSEPRGHAXBUIPA-UHFFFAOYSA-N
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Description

Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with distinct substituents. The compound includes:

  • An ethyl ester at position 3.
  • A [1,1'-biphenyl]-4-ylcarboxamido moiety at position 2, which introduces aromatic stacking capabilities for target interactions.
  • A hydrochloride salt to improve aqueous solubility, critical for pharmaceutical applications.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3S.ClH/c1-2-35-30(34)27-25-17-18-32(19-21-9-5-3-6-10-21)20-26(25)36-29(27)31-28(33)24-15-13-23(14-16-24)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEPRGHAXBUIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives modified at positions 2 and 6. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol)
Target Compound [1,1'-biphenyl]-4-ylcarboxamido Benzyl C₃₁H₃₀ClN₂O₃S* ~569.1*
Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]-... hydrochloride 4-phenoxybenzoyl Isopropyl C₂₆H₂₉ClN₂O₄S 501.038
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-... hydrochloride 2-phenoxybenzoyl Isopropyl C₂₆H₂₉ClN₂O₄S ~501.0
Ethyl 2-amino-6-benzyl-... Amino Benzyl C₁₇H₂₀N₂O₂S 316.420
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride 3,4-dimethoxybenzamido Benzyl C₂₇H₂₉ClN₂O₅S* ~549.1*

*Estimated based on structural analysis.

Key Observations:

Amino-substituted derivatives () lack the amide linkage, reducing steric hindrance but limiting binding specificity.

Position 6 Modifications :

  • Benzyl groups (target compound, ) introduce greater steric bulk and lipophilicity compared to isopropyl (), which may influence metabolic stability and membrane permeability.

Hydrochloride Salt :

  • All analogs (except ) incorporate hydrochloride salts, improving solubility for in vitro or in vivo studies .

Research Implications and Trends

While the provided evidence lacks explicit pharmacological data, structural trends suggest these compounds are optimized for targeted binding (via aromatic/amide groups) and pharmacokinetic tuning (via alkyl/benzyl substitutions). For example:

  • Biphenyl derivatives (target compound) are often explored in kinase inhibitors due to their ability to occupy hydrophobic pockets.
  • Phenoxybenzoyl analogs () may serve as intermediates for further functionalization.
  • Safety profiles () highlight standard handling precautions for organic salts, such as avoiding ignition sources and using protective equipment.

Further research should prioritize crystallographic studies (e.g., using SHELX software ) to resolve precise binding modes and structure-activity relationships.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including amide bond formation and cyclization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates .
  • Temperature control : Exothermic steps (e.g., acyl chloride formation) require cooling to prevent side reactions .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are essential for isolating the final product. NMR and mass spectrometry validate purity .

Q. How is the molecular structure confirmed experimentally?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 3.8–4.2 ppm, carboxylate carbons at δ 165–170 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including the tetrahydrothieno-pyridine ring geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence reactivity and biological activity?

Substituents modulate electronic effects:

  • Electron-donating groups (e.g., methoxy in ) enhance amide bond stability but may reduce electrophilicity .
  • Electron-withdrawing groups (e.g., halogens in ) increase reactivity in nucleophilic substitutions. Computational studies (e.g., DFT) predict charge distribution and guide rational design of derivatives .

Q. What methodologies are used to resolve contradictions in pharmacological data across structurally similar compounds?

Discrepancies arise from variations in substituents or assay conditions. Strategies include:

  • Comparative SAR analysis : Correlate substituent effects (e.g., biphenyl vs. benzoyl groups in ) with receptor binding assays .
  • Meta-analysis of kinetic data : Adjust for differences in experimental protocols (e.g., IC₅₀ values under varying pH/temperature) .

Q. How can computational tools optimize reaction pathways for derivative synthesis?

Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict:

  • Transition states : Identify energy barriers for cyclization or amidation steps .
  • Solvent effects : COSMO-RS simulations guide solvent selection to improve yields .

Q. What statistical approaches enhance experimental design for synthesis optimization?

Factorial design or response surface methodology (RSM) reduces trial-and-error:

  • Variables : Temperature, solvent ratio, catalyst loading .
  • Outputs : Yield, purity, reaction time. Central composite designs efficiently map optimal conditions with minimal experiments .

Q. How is the compound’s potential for neurological applications evaluated preclinically?

  • In vitro assays : Measure modulation of neurotransmitter receptors (e.g., GABA_A or NMDA) using patch-clamp electrophysiology .
  • ADME profiling : Microsomal stability assays and BBB permeability predictions (e.g., PAMPA) assess pharmacokinetics .

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